2-[4-(Benzyloxy)phenyl]propan-1-amine
Description
2-[4-(Benzyloxy)phenyl]propan-1-amine (CAS: 791046-00-9) is a secondary amine featuring a benzyloxy-substituted phenyl group attached to a propan-1-amine backbone. Its molecular formula is C16H19NO, with a molecular weight of 241.33 g/mol. The compound is characterized by a para-benzyloxy group on the phenyl ring, which confers distinct electronic and steric properties. It is commercially available at 95% purity and is utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive derivatives .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13(11-17)15-7-9-16(10-8-15)18-12-14-5-3-2-4-6-14/h2-10,13H,11-12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLXNKJVLFNEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]propan-1-amine typically involves the reaction of 1-(4-benzyloxy-phenyl)-2-propan-1-one with a metal bromine salt in an organic solvent under reflux conditions . This process results in the formation of the desired amine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acids.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: Benzylic halides can undergo substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Various amine derivatives.
Substitution: Benzylic halides and other substituted products.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Electron-Donating vs. Electron-Withdrawing Groups
- 2-[4-(Trifluoromethyl)phenyl]propan-2-amine (CAS: Not provided): Substituent: Trifluoromethyl (-CF3), an electron-withdrawing group. Molecular Formula: C10H12F3N. Application: Used in chiral separation studies due to its stereochemical sensitivity .
- 2-(4-Ethoxyphenyl)propan-1-amine: Substituent: Ethoxy (-OCH2CH3), a moderately electron-donating group. Molecular Formula: C11H17NO. Properties: Lower molecular weight (179.26 g/mol) and higher solubility in polar solvents compared to benzyloxy derivatives .
Halogen and Alkyl Substituents
- 2-(Cyclopropylmethoxy)-1-(4-fluorophenyl)propan-1-amine: Substituents: Cyclopropylmethoxy and fluorine. Molecular Formula: C13H18FNO. Properties: Fluorine’s electron-withdrawing effect and cyclopropyl’s steric bulk may influence receptor binding in pharmacological contexts .
- 1-(4-Sec-butylphenyl)propan-1-amine (CAS: 832741-01-2): Substituent: Sec-butyl (-CH(CH2CH3)2), a bulky alkyl group. Molecular Formula: C13H21N.
Amine Backbone Modifications
Propan-1-amine vs. Propan-2-amine
- 2-[4-(Benzyloxy)phenyl]propan-2-amine :
- Structure : Tertiary amine (propan-2-amine backbone).
- Impact : Reduced hydrogen-bonding capacity compared to the primary amine (propan-1-amine), altering solubility and bioavailability.
Hydrochloride Salts
- 3-[4-(Benzyloxy)phenyl]propan-1-amine hydrochloride (CAS: EN300-18964639): Molecular Formula: C16H20ClNO. Properties: Improved aqueous solubility due to ionic character, facilitating formulation in biological assays .
Functional Group Additions
- AAP-8, AAP-9, AAP-10 Derivatives (from ): Core Structure: 2-(2-(4-(Benzyloxy)phenyl)amino)propan-1-one. Substituents: Hydroxy (AAP-8), methoxy (AAP-9), and fluorine (AAP-10) on the benzylideneamino group. Impact: These modifications influence antimicrobial activity, though specific data are unavailable. Fluorine substitution (AAP-10) may enhance metabolic stability .
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